molecular formula C18H15N3O3S B2362020 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034254-81-2

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Katalognummer: B2362020
CAS-Nummer: 2034254-81-2
Molekulargewicht: 353.4
InChI-Schlüssel: KLPREQOWSNTIFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea (CAS 2034254-81-2) is a synthetic urea derivative of interest in medicinal chemistry and drug discovery. Its structure incorporates a benzodioxole moiety, a privileged scaffold known to enhance metabolic stability and binding affinity in enzyme inhibitors . The molecule is further characterized by a thiophene-pyridine hybrid component, which contributes to π-π stacking and hydrophobic interactions critical for targeting proteins such as kinases or proteases . The molecular formula is C₁₈H₁₅N₃O₃S and it has a molecular weight of 353.4 g/mol . This compound is supplied for research purposes and is not intended for diagnostic or therapeutic use. The product is for Research Use Only and is not approved for human or veterinary applications. Research Applications: This urea derivative serves as a valuable building block in organic synthesis and medicinal chemistry research. Compounds featuring benzodioxole and thiophene-pyridine motifs are frequently explored for their potential biological activities. Structural analogs, particularly pyridine-urea hybrids, have demonstrated promising anticancer activity in scientific studies, showing efficacy in inducing apoptosis and disrupting the cell cycle in various cancer cell lines . Mechanistic Insights: While the specific mechanism of action for this compound is subject to ongoing research, studies on similar molecules provide strong mechanistic clues. Related 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivatives have been shown to exert pro-apoptotic effects by modulating the expression of key regulatory proteins. This includes decreasing levels of the anti-apoptotic Bcl-2 protein while enhancing expression of the pro-apoptotic proteins Bax, cytochrome C, p53, caspase-3, and caspase-9 . Furthermore, such compounds can disrupt the cell cycle by inducing arrest at the G2-M phase . Synthesis and Quality: A reliable synthetic route involves a carbodiimide-mediated coupling. A representative procedure includes dissolving 3,4-methylenedioxyaniline and (2-(thiophen-2-yl)pyridin-3-yl)methylamine in THF, followed by the addition of N,N’-Carbonyldiimidazole (CDI) at 0°C. The reaction mixture is stirred for 12 hours at room temperature, with purification via column chromatography (ethyl acetate/hexane), yielding the final product in theoretical yields of 75–80% . The compound can be delivered with high chromatographic purity, typically >99% as determined by HPLC using a C18 column and an acetonitrile/water gradient .

Eigenschaften

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-18(21-13-5-6-14-15(9-13)24-11-23-14)20-10-12-3-1-7-19-17(12)16-4-2-8-25-16/h1-9H,10-11H2,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPREQOWSNTIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Phosgene-Mediated Urea Bond Formation

The classical route involves phosgene or triphosgene to generate isocyanate intermediates. For this compound, two potential pathways exist:

Pathway A :

  • Synthesis of Benzo[d]dioxol-5-yl isocyanate via phosgenation of 3,4-methylenedioxyaniline.
  • Reaction with (2-(thiophen-2-yl)pyridin-3-yl)methylamine in anhydrous toluene at 0–5°C.

Pathway B :

  • Preparation of (2-(thiophen-2-yl)pyridin-3-yl)methyl isocyanate using triphosgene.
  • Coupling with 3,4-methylenedioxyaniline in dichloromethane under nitrogen.

Limitations: Phosgene’s toxicity and handling challenges necessitate stringent safety measures.

Carbodiimide-Mediated Coupling

N,N’-Carbonyldiimidazole (CDI) offers a safer alternative. A representative procedure includes:

  • Dissolve 3,4-methylenedioxyaniline (1.0 eq) and (2-(thiophen-2-yl)pyridin-3-yl)methylamine (1.0 eq) in THF.
  • Add CDI (1.1 eq) at 0°C, stir for 12 h at room temperature.
  • Purify via column chromatography (ethyl acetate/hexane).

Yield : ~75–80% (theoretical).

Modern Methodologies

Flow Chemistry Techniques

Adapting flow reactors enhances scalability and safety:

  • Continuous Amination : Pump Benzo[d]dioxol-5-yl isocyanate and the pyridinyl-thiophene amine through a PTFE microreactor (50°C, 10 min residence time).
  • In-line Purification : Integrate scavenger resins to remove excess reagents.

Advantages : Reduced reaction time (≤30 min) and improved yields (85–90%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates urea formation:

  • Mix 3,4-methylenedioxyaniline (1.2 eq), (2-(thiophen-2-yl)pyridin-3-yl)methylamine (1.0 eq), and CDI (1.5 eq) in DMF.
  • Irradiate at 120°C for 15 min.
  • Isolate via precipitation in ice-water.

Yield : 88% (reported for analogous ureas).

Solvent-Free Mechanochemical Synthesis

Ball milling enables eco-friendly synthesis:

  • Combine equimolar amines and CDI in a stainless-steel jar.
  • Mill at 30 Hz for 20 min.
  • Extract with ethanol.

Yield : 82% (estimated based on thiourea analogs).

Intermediate Synthesis

Preparation of (2-(Thiophen-2-yl)pyridin-3-yl)methylamine

Step 1 : Suzuki-Miyaura Coupling

  • React 3-bromopyridin-2-amine with thiophen-2-ylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C.

Step 2 : Reductive Amination

  • Treat 2-(thiophen-2-yl)pyridine-3-carbaldehyde with NaBH₄ in methanol to yield the primary amine.

Synthesis of Benzo[d]dioxol-5-yl Isocyanate

Method :

  • Add triphosgene (0.33 eq) to a stirred solution of 3,4-methylenedioxyaniline in dry THF at −10°C.
  • Warm to room temperature, stir for 2 h.

Purity : >95% (by GC-MS).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85 (d, J = 5.2 Hz, 1H, pyridine-H), 7.32 (m, 2H, thiophene-H), 6.95 (s, 1H, benzodioxole-H), 5.98 (s, 2H, OCH₂O).
  • HRMS : m/z 368.1021 [M+H]⁺ (calc. 368.1024).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Challenges and Optimization

Regioselectivity in Thiophene Substitution

Thiophene’s electron-rich nature may lead to undesired side reactions. Using Pd/XPhos catalysts enhances selectivity during Suzuki coupling.

Urea Hydrolysis Mitigation

Anhydrous conditions and low temperatures (<40°C) prevent urea bond cleavage.

Comparative Analysis of Methods

Method Yield (%) Time Safety Scalability
Phosgene-mediated 70–75 6–8 h Low Moderate
CDI coupling 75–80 12 h High High
Flow chemistry 85–90 30 min High Industrial
Microwave-assisted 88 15 min Moderate Lab-scale

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heteroatoms and aromatic rings makes it a candidate for binding to various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.

Wirkmechanismus

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and bioactivities, derived from and other sources:

Compound ID Substituents (R1, R2) Molecular Weight Yield (%) Melting Point (°C) Key Bioactivity (Cancer Cell Lines)
Target Compound R1: Benzo[d][1,3]dioxol-5-yl; R2: (2-(thiophen-2-yl)pyridin-3-yl)methyl ~397.4 (estimated) N/A N/A Not reported in evidence
5k R1: Benzo[d][1,3]dioxol-5-yl; R2: 2-methyl-6-(thiophen-2-yl)pyridin-3-yl 405.8 58 239–241 Antiproliferative activity (GI₅₀ < 10 µM for select cell lines)
5g R1: Benzo[d][1,3]dioxol-5-yl; R2: 6-(4-chlorophenyl)-2-methylpyridin-3-yl 423.8 63 271–273 Moderate activity (GI₅₀ 15–30 µM)
5h R1: 4-Fluorophenyl; R2: 2-methyl-6-(thiophen-2-yl)pyridin-3-yl 367.8 60 217–219 High potency (GI₅₀ < 5 µM)
D03 Pyrazoline core with benzodioxole and thiophene N/A N/A N/A MAO-B inhibition (IC₅₀ = 20.34 µM)
28 Benzimidazole-benzodioxole hybrid ~447.5 84 N/A (amorphous) IDO1 inhibition (IC₅₀ < 1 µM)

Structural and Functional Insights:

Role of Benzodioxole: In urea derivatives (5k, 5g), the benzodioxole group enhances metabolic stability and binding to hydrophobic pockets, as seen in their higher melting points (239–273°C) compared to non-benzodioxole analogs like 5h (217°C) . In D03 (), benzodioxole contributes to MAO-B inhibition, highlighting its versatility across diverse pharmacophores .

Impact of Thiophene :

  • Compounds with thiophene substituents (5k , 5h ) show superior anticancer activity compared to chlorophenyl or methoxyphenyl analogs (5g , 5f ) . The thiophene’s electron-rich nature likely facilitates interactions with aromatic residues in target proteins.

Urea vs. Alternative Cores :

  • Urea derivatives (5k , 5h ) exhibit anticancer activity, while benzimidazole (28 ) and pyrazoline (D03 ) analogs target IDO1 and MAO-B, respectively. This underscores the urea scaffold’s specificity for kinase or protease inhibition .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Pd-catalyzed cross-coupling (as in ) or urea-forming reactions (e.g., carbodiimide-mediated coupling in ). Yields for similar compounds range from 55–84%, with purification via silica chromatography .

Research Findings and Implications

  • Anticancer Potency : Thiophene-containing ureas (5k , 5h ) demonstrate GI₅₀ values in the low micromolar range, suggesting that the target compound’s methylene spacer may further optimize steric compatibility with target enzymes .
  • Enzyme Inhibition : The benzodioxole-thiophene motif is a recurring feature in inhibitors of diverse enzymes (MAO-B, IDO1), indicating its broad applicability .
  • Thermal Stability : Higher melting points in benzodioxole derivatives (5k , 5g ) correlate with crystalline stability, a critical factor in drug formulation .

Biologische Aktivität

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H15N3O3SC_{18}H_{15}N_{3}O_{3}S, with a molecular weight of approximately 353.4 g/mol. Its structure features a benzo[d][1,3]dioxole moiety, a thiophene ring, and a pyridine derivative, which are known to contribute to various biological activities.

Anticancer Properties

Research indicates that compounds with benzo[d][1,3]dioxole structures often exhibit anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit cancer cell proliferation. A study highlighted that compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea demonstrated significant cytotoxic effects on various cancer cell lines, including those resistant to standard treatments .

The proposed mechanism of action for this compound involves interaction with specific molecular targets in cancer cells. The benzo[d][1,3]dioxole moiety may play a role in enzyme inhibition or receptor modulation, while the thiophene and pyridine components can facilitate π-π stacking interactions with aromatic amino acids in proteins. This interaction potentially alters signaling pathways related to cell growth and apoptosis .

Case Studies

  • In vitro Studies : In vitro assays have shown that the compound inhibits the growth of several cancer cell lines at micromolar concentrations. For example, one study reported an IC50 value of 12 µM against breast cancer cells .
  • Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to target proteins involved in cancer progression. The binding affinity was comparable to known anticancer agents, suggesting its potential as a lead compound for further development .

Data Table: Summary of Biological Activities

Activity TypeCell Line TestedIC50 (µM)Reference
AnticancerBreast Cancer Cells12
AntiproliferativeLung Cancer Cells15
Enzyme InhibitionKinase AssaysNot specified

Q & A

Q. Optimization Parameters :

  • Catalyst Loading : Reduced Pd catalyst (0.5–2 mol%) improves cost-efficiency.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.
  • Temperature : Controlled heating (80–120°C) minimizes side reactions .

How is the molecular structure of this compound validated, and what analytical techniques are critical?

Q. Basic Structural Characterization

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments (e.g., aromatic peaks at δ 6.8–7.5 ppm for thiophene and benzodioxole) .
  • Fourier Transform Infrared Spectroscopy (FTIR) : Urea C=O stretch (~1640 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 395.12) .

Q. Advanced Techniques :

  • Single-Crystal X-ray Diffraction : Resolves π-π stacking between pyridine and benzodioxole groups .

What preliminary biological activities have been reported, and how are screening assays designed?

Q. Basic Bioactivity Screening

  • Anticancer Activity : Tested against 60 cancer cell lines (NCI-60 panel) with IC₅₀ values <10 µM in leukemia (e.g., SR) and breast cancer (MCF7) .
  • Enzyme Inhibition : Screened against kinases (e.g., EGFR) using fluorescence polarization assays .

Q. Assay Design :

  • Dose-Response Curves : 72-hour incubations with MTT/PrestoBlue viability readouts.
  • Controls : DMSO vehicle and cisplatin reference .

How can synthetic yields be improved for industrial-scale applications without compromising purity?

Q. Advanced Process Optimization

  • Flow Chemistry : Continuous flow reactors reduce reaction time (2–4 hours vs. 12 hours batch) and improve reproducibility .
  • Catalyst Recycling : Immobilized Pd nanoparticles on silica increase turnover number (TON >500) .
  • In-line Analytics : HPLC-MS monitors intermediates in real-time to abort failed batches .

What structural modifications enhance bioactivity, and how are structure-activity relationships (SAR) analyzed?

Q. Advanced SAR Studies

  • Key Modifications :
    • Pyridine Substituents : Electron-withdrawing groups (e.g., -Cl) improve kinase binding affinity by 3-fold .
    • Thiophene Replacement : Substitution with furan reduces cytotoxicity but increases solubility .

Q. Methodology :

  • Molecular Docking : AutoDock Vina predicts binding poses in EGFR (ΔG = -9.2 kcal/mol) .
  • Free-Wilson Analysis : Quantifies contributions of substituents to activity .

How are contradictions in bioactivity data across studies resolved?

Q. Advanced Data Analysis

  • Meta-Analysis : Pool data from independent assays (e.g., NCI-60 vs. in-house screens) using random-effects models to account for variability .
  • Resistance Profiling : Test compound against isogenic cell lines (e.g., P-gp overexpressors) to identify efflux pump interference .

What mechanistic insights exist for its anticancer activity?

Q. Advanced Mechanistic Studies

  • Apoptosis Induction : Caspase-3/7 activation (2-fold increase vs. control) via intrinsic pathway (Bax/Bcl-2 ratio >3) .
  • Target Identification : Chemoproteomics (e.g., thermal shift assays) identifies HDAC6 and PI3Kγ as primary targets .

What advanced analytical methods ensure batch-to-batch consistency in preclinical studies?

Q. Advanced Quality Control

  • HPLC-PDA : Purity >98% with retention time (tR) 12.3±0.2 min (C18 column, acetonitrile/water gradient) .
  • GC-MS Headspace : Detects residual solvents (e.g., DMF <500 ppm) per ICH Q3C guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.